

Experimental protocol for reaction of 4-Bromobenzenesulfonyl chloride with aniline

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516

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Application Note: Synthesis of N-phenyl-4-bromobenzenesulfonamide

Abstract

This document provides a detailed experimental protocol for the synthesis of N-phenyl-4-bromobenzenesulfonamide, a sulfonamide derivative. The procedure involves the reaction of **4-bromobenzenesulfonyl chloride** with aniline in the presence of a base. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide including safety precautions, a step-by-step methodology, data presentation, and process visualization.

Introduction

The formation of sulfonamide bonds is a cornerstone reaction in medicinal chemistry and organic synthesis. The reaction between a sulfonyl chloride and a primary or secondary amine is a robust method for creating these stable linkages.^[1] N-phenyl-4-bromobenzenesulfonamide is synthesized via a nucleophilic substitution reaction where aniline acts as the nucleophile, attacking the electrophilic sulfur atom of **4-bromobenzenesulfonyl chloride**.^{[1][2]} The resulting sulfonamides are a critical functional group found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.^{[3][4]} This protocol outlines a reliable method for the preparation and purification of N-phenyl-4-bromobenzenesulfonamide.

Reaction Scheme

The overall reaction is depicted below:

Caption: Synthesis of N-phenyl-4-bromobenzenesulfonamide.

Materials and Equipment

Reagents

Reagent	CAS No.	Formula	Molar Mass (g/mol)
4-Bromobenzenesulfonyl chloride	98-58-8	C ₆ H ₄ BrClO ₂ S	255.52
Aniline	62-53-3	C ₆ H ₇ N	93.13
Pyridine, anhydrous	110-86-1	C ₅ H ₅ N	79.10
Dichloromethane (DCM), anhydrous	75-09-2	CH ₂ Cl ₂	84.93
1 M Hydrochloric acid (HCl)	7647-01-0	HCl	36.46
Saturated sodium bicarbonate (NaHCO ₃)	144-55-8	NaHCO ₃	84.01
Brine (Saturated NaCl solution)	7647-14-5	NaCl	58.44
Anhydrous magnesium sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37
Ethanol (for recrystallization)	64-17-5	C ₂ H ₆ O	46.07

Equipment

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Dropping funnel
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders)
- Thin Layer Chromatography (TLC) plates and chamber

Safety Precautions

- **4-Bromobenzenesulfonyl chloride:** Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[\[5\]](#)[\[6\]](#) Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[7\]](#) Keep away from water.[\[7\]](#)
- Aniline: Toxic and readily absorbed through the skin. Handle with care in a fume hood, wearing appropriate PPE.
- Dichloromethane (DCM) and Pyridine: Volatile and harmful. All operations should be conducted within a certified chemical fume hood.
- General: A safety shower and eyewash station should be readily accessible.[\[7\]](#)

Experimental Protocol

This procedure is based on a 10 mmol scale.

- Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.92 mL, 10 mmol, 1.0 eq). Dissolve it in 20 mL of anhydrous dichloromethane (DCM).

- Addition of Base: To the stirred solution, add anhydrous pyridine (1.21 mL, 15 mmol, 1.5 eq) at room temperature.
- Addition of Sulfonyl Chloride: Slowly add a solution of **4-bromobenzenesulfonyl chloride** (2.56 g, 10 mmol, 1.0 eq) in 15 mL of anhydrous DCM to the reaction mixture using a dropping funnel over 20-30 minutes. An exothermic reaction may be observed.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed. This typically takes 2-4 hours.[\[8\]](#)
- Work-up:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine and aniline), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.[\[8\]](#)
 - Dry the organic layer over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Recrystallize the crude solid from hot ethanol to afford pure N-phenyl-4-bromobenzenesulfonamide.[\[8\]](#)
 - Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Quantitative Data

Compound	Molar Mass (g/mol)	Amount (mmol)	Equivalents	Mass/Volume
Aniline	93.13	10	1.0	0.93 g (0.92 mL)
4-Bromobenzenesulfonyl chloride	255.52	10	1.0	2.56 g
Pyridine	79.10	15	1.5	1.19 g (1.21 mL)

Product Characterization

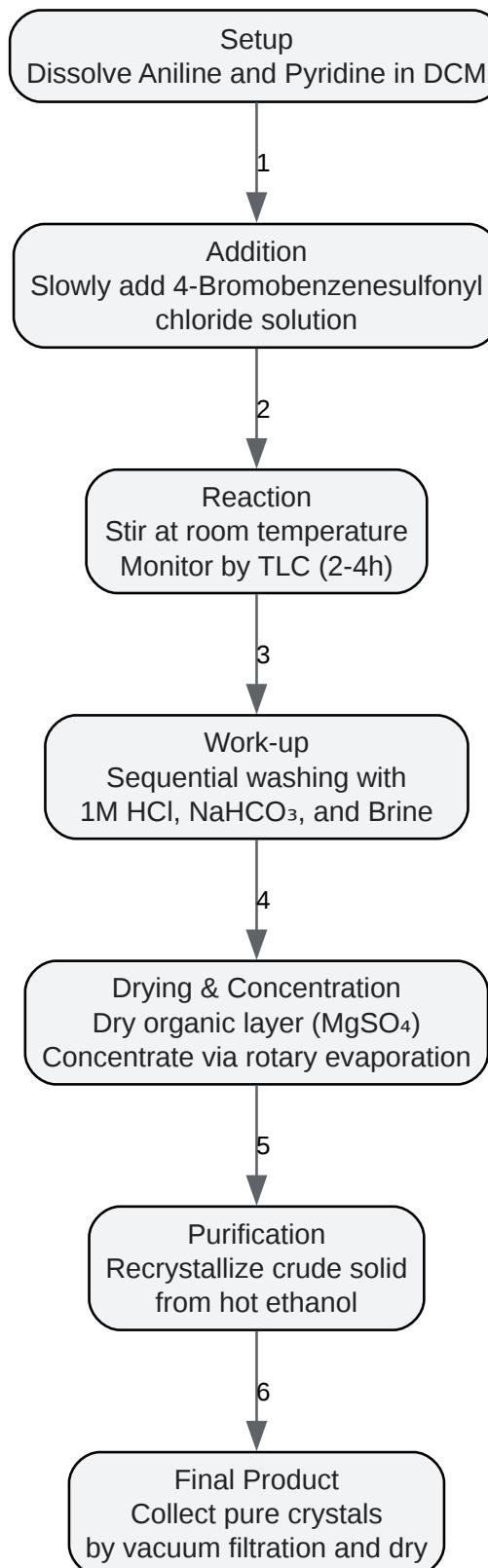
Property	Expected Value
Product Name	N-phenyl-4-bromobenzenesulfonamide
Molecular Formula	C ₁₂ H ₁₀ BrNO ₂ S
Molar Mass	328.18 g/mol
Appearance	White to off-white solid
Melting Point	Not available, but related sulfonamides have melting points in the 160-170 °C range.[9]
Expected Yield	70-90%

Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR (400 MHz, DMSO-d ₆)	δ ~10.5 (s, 1H, NH), δ 7.7-7.8 (m, 4H, Ar-H), δ 7.1-7.3 (m, 5H, Ar-H). The NH proton resonance is expected to be a broad singlet and downfield. [9]
¹³ C NMR (100 MHz, DMSO-d ₆)	Aromatic carbons expected in the δ 110-150 ppm range.
FT-IR (ATR, cm ⁻¹)	~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretch), ~1600 (C=C aromatic stretch), ~570 (C-Br stretch).[3][10]
Mass Spec (ESI)	[M-H] ⁻ at m/z ~326/328, [M+H] ⁺ at m/z ~328/330. An isotopic pattern characteristic of one bromine atom (¹⁹ Br/ ⁸¹ Br in ~1:1 ratio) should be observed.[3]

Visualizations

Experimental Workflow

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Caption: Workflow for the synthesis of N-phenyl-4-bromobenzenesulfonamide.

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